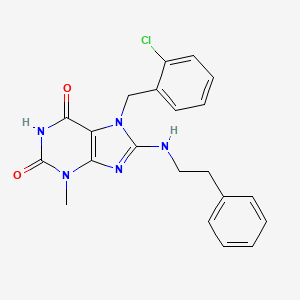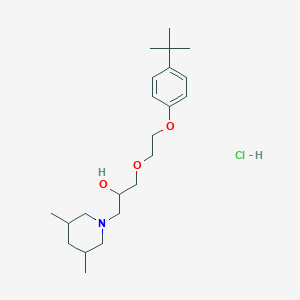![molecular formula C19H22O3 B2731688 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid CAS No. 861235-17-8](/img/structure/B2731688.png)
2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid (2-MEPEBA) is an important compound in the field of medicinal chemistry, as it is used in a variety of scientific research applications. It is a compound of considerable interest to scientists, as it has a wide range of biochemical and physiological effects.
科学的研究の応用
Alternative to Phenolation for Polybenzoxazine Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a related phenolic compound, has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering an alternative to phenol. This development opens up sustainable avenues for incorporating specific benzoxazine properties into aliphatic hydroxyl-bearing compounds or macromolecules, highlighting potential in material science applications due to their thermal and thermo-mechanical properties suitable for various uses (Acerina Trejo-Machin et al., 2017).
Antimicrobial Activity of Derivatives
Derivatives of a closely related compound, 3-[(2-Hydroxyphenyl)amino]butanoic and its analogs, have shown significant antimicrobial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida tenuis. This demonstrates the potential of such compounds in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).
Influence on Chloride Channel Conductance
2-(4-Chloro-phenoxy)propanoic and butanoic acids have been identified to block chloride membrane conductance in rat striated muscle, suggesting a specific receptor interaction. The modification of the chemical structure of these compounds affects their biological activity, offering insights into their potential therapeutic applications in muscle function modulation (G. Carbonara et al., 2001).
特性
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-4-17(18(20)21)22-16-12-10-15(11-13-16)19(2,3)14-8-6-5-7-9-14/h5-13,17H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLOPEMJHSXARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

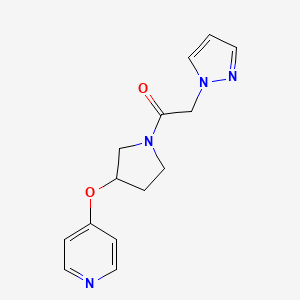
![N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride](/img/structure/B2731608.png)
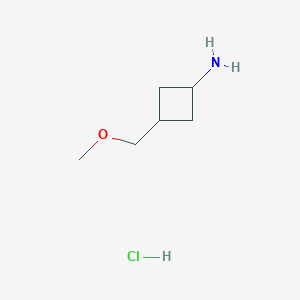
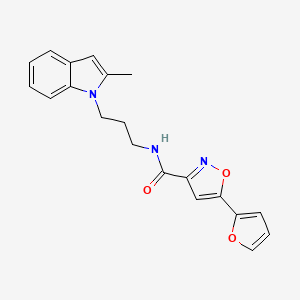

![8-Oxaspiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2731614.png)
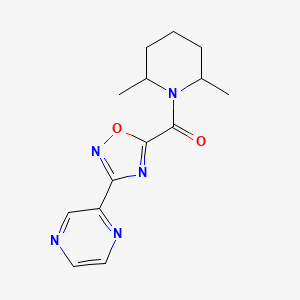
![7-(2-chlorobenzyl)-1-(3-hydroxypropyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2731616.png)


![6-(Naphthalen-1-ylmethylsulfanyl)-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731621.png)
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole](/img/structure/B2731623.png)
